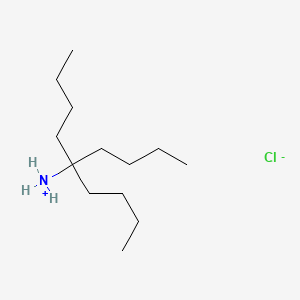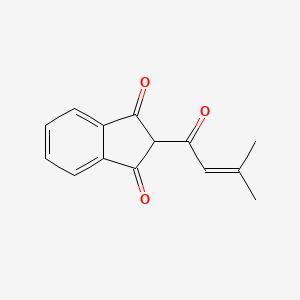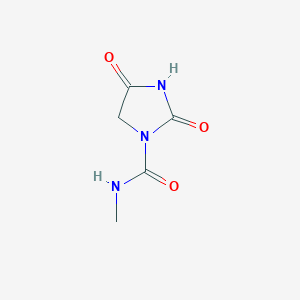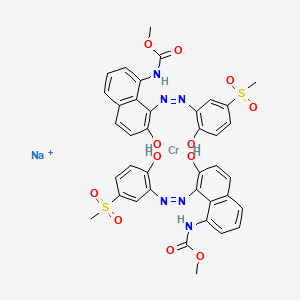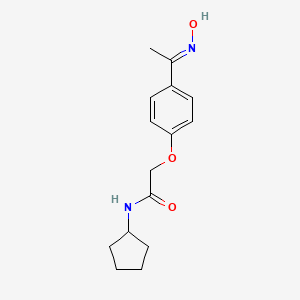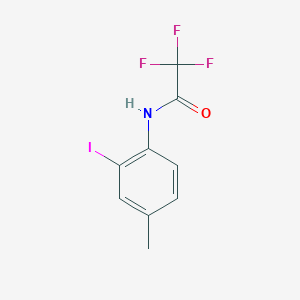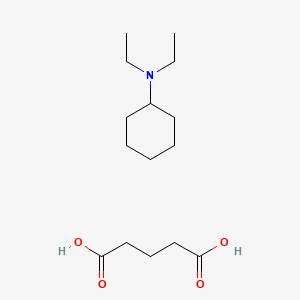![molecular formula C12H7F3N2O2 B13760703 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and improves yield . The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for pharmaceutical or agrochemical applications .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Aplicaciones Científicas De Investigación
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: This compound has a similar structure but with a pyridinyl group instead of a trifluoromethyl group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core but differ in the substituents attached to the ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole ring, offering different biological activities.
Uniqueness
The presence of the trifluoromethyl group in 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug development and other applications where enhanced bioavailability and stability are desired .
Propiedades
Fórmula molecular |
C12H7F3N2O2 |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethyl)pyrimidin-2-yl]benzoic acid |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-5-16-10(17-9)7-2-1-3-8(6-7)11(18)19/h1-6H,(H,18,19) |
Clave InChI |
ONNNBEHYXAGVMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




